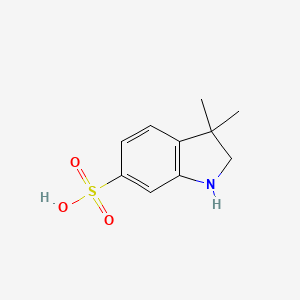

3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid

Description

Properties

IUPAC Name |

3,3-dimethyl-1,2-dihydroindole-6-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-10(2)6-11-9-5-7(15(12,13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEPPZBGGHMGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

Currently, no direct methods for preparing 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid are available. However, indoline derivatives can be synthesized, which may then be sulfonated. Existing patents focus on synthesizing indoline derivatives, particularly 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole, which can serve as a precursor. The synthesis generally involves several steps, including hydrazone formation, cyclization, reduction, nitration, and conversion of the nitro group to an amine.

Synthetic Strategies for Indoline Derivatives

Hydrazone Formation : Reacting a compound of formula (I) with a compound of formula (II) to form a hydrazone.

Cyclization : Cyclizing the hydrazone in the presence of a Fischer catalyst to form a 3H-indole. Various catalysts, such as Bronsted acids ( \$$H2SO4\$$, HCl) and Lewis acids ( \$$ZnCl2\$$, \$$ZnBr2\$$, \$$TiCl4\$$, \$$SnCl2\$$, \$$CuCl\$$, \$$CuBr\$$, and \$$PCl_3\$$), can be used.

Reduction : Reducing the 3H-indole to form a 2,3-dihydro-indole.

Nitration : Nitrating the 2,3-dihydro-indole to form a 6-nitro-2,3-dihydro-indole using a mixture of \$$H2SO4\$$ and fuming \$$HNO_3\$$ at low temperatures (about -15°C to 10°C, preferably 0°C).

Protection : Protecting the free amine of the indoline, such as by acetylation with acetyl chloride or acetic anhydride, using standard coupling chemistry (DIEA, DMAP) at room temperature in a suitable solvent (DCM, DMF, and/or DMAC).

Nitro Group Conversion : Converting the nitro group to an amine via reduction, such as catalytic hydrogenation using a transition metal catalyst (Pt, Pd, or Raney nickel).

Example Procedure: Preparation of 3,3-dimethyl-6-nitroindoline

React 3,3-dimethylindoline HCl salt with sulfuric acid (\$$H2SO4\$$).

Transfer the mixture into a mixture of ammonium hydroxide (\$$NH_4OH\$$) and water at 0-5°C.

Adjust the pH to 8-9 with \$$NH_4OH\$$, and add isopropyl acetate (IPAC).

Separate the phases and extract the aqueous phase with IPAC.

Wash the combined organic phase with saturated brine to obtain a solution of 3,3-dimethyl-6-nitroindoline.

Introduction of the Sulfonic Acid Group

After obtaining the indoline derivative, sulfonation can be achieved using various methods. Direct sulfonation using sulfuric acid or sulfur trioxide (\$$SO_3\$$) can introduce the sulfonic acid group on the aromatic ring. However, this reaction's regioselectivity needs to be carefully controlled to ensure the sulfonic acid group is specifically at the 6-position.

Considerations

Reaction Conditions : The temperature, solvent, and catalysts used significantly affect the reaction's yield and regioselectivity.

Safety : Nitration and sulfonation reactions can be hazardous and should be performed with appropriate safety precautions.

Yield Optimization : Optimizing each step, including the cyclization and reduction, is crucial to obtaining a high overall yield.

Data Table: Fischer catalyst Performance

| Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|

| \$$H2SO4\$$ | 40°C | 3h | 40 |

| \$$CF_3COOH\$$ | 40°C | 3h | 20 |

| \$$ZnBr_2\$$ | 40°C | 3h | <1 |

| \$$TiCl_4\$$ | 40°C | 3h | <1 |

| MSA (Methanesulfonic acid) | 40°C | 3h | 60 |

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted indoles .

Scientific Research Applications

Medicinal Chemistry

3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their antiviral, anticancer, and anti-inflammatory properties. For instance, compounds derived from this indole structure have shown promising results in inhibiting specific cancer cell lines, making them candidates for further drug development.

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and receptor binding. Its sulfonic acid group allows it to interact with biological targets effectively. Case studies have demonstrated its ability to inhibit certain enzymes linked to disease processes, providing insights into potential therapeutic pathways.

Industrial Applications

In industrial chemistry, this compound is used in the production of dyes and pigments. The unique structure of this compound enables the creation of vibrant colors and stable products that are essential in various applications ranging from textiles to coatings.

Case Studies

- Anticancer Activity : A study published in a peer-reviewed journal highlighted the efficacy of a derivative of this compound in inhibiting the growth of breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways.

- Enzyme Inhibition : Research demonstrated that this compound effectively inhibits the enzyme cyclooxygenase (COX), which is implicated in inflammatory processes. This inhibition suggests potential applications in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can enhance the compound’s solubility and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonic Acid/Sulfonamide Groups

2,3-Dihydro-1H-indole-6-sulfonic Acid Methylamide

- Molecular Formula : C₉H₁₂N₂O₂S

- Molecular Weight : 212.27 g/mol

- Key Features: Replaces the sulfonic acid group with a methylamide (-SO₂NHCH₃). This compound (CAS: 1300027-05-7) is used as an intermediate in pharmaceutical synthesis .

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic Acid

- Molecular Formula: C₁₀H₁₁NO₄S

- Molecular Weight : 241.26 g/mol

- Key Features: Incorporates an acetyl group at the 1-position (CAS: 155110-47-7). Its predicted pKa of ~11.23 suggests moderate basicity .

Comparison Table: Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |

|---|---|---|---|---|

| 3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid | C₁₀H₁₃NO₃S | 227.28 | Sulfonic acid, 3,3-dimethyl | High polarity, acidic (pKa ~1–2) |

| 2,3-Dihydro-1H-indole-6-sulfonic acid methylamide | C₉H₁₂N₂O₂S | 212.27 | Sulfonamide, methylamide | Lower acidity, enhanced lipophilicity |

| 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid | C₁₀H₁₁NO₄S | 241.26 | Acetyl, sulfonic acid | Steric hindrance, moderate basicity |

Functional Group Analogs

6-Methoxy-1H-indole-3-carboxylic Acid Derivatives

- Example: Methyl (Z)-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate (CAS: 656247-18-6)

- Molecular Weight : 649.76 g/mol

- Key Features : A methoxy group at the 6-position and a carboxylic acid ester at the 3-position. The extended conjugation and ester functionality contrast with the sulfonic acid’s strong acidity and hydrogen-bonding capacity .

5-Fluoro-2,3-dihydro-1H-indole

Heterocyclic Core Analogs

3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic Acid

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.21 g/mol

- Key Features: Replaces the indole nitrogen with an oxygen atom (benzofuran core).

Key Research Findings and Implications

Synthetic Utility : The sulfonic acid group in this compound facilitates further derivatization, such as salt formation or coupling reactions, which are critical in drug discovery .

Acidity and Solubility : The sulfonic acid’s strong acidity (pKa ~1–2) enhances water solubility, making it suitable for aqueous-phase reactions. In contrast, methylamide analogs (e.g., CAS 1300027-05-7) are more lipophilic, favoring organic-phase applications .

Biological Activity

3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid (CAS Number: 1316066-02-0) is a compound belonging to the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Overview of Indole Compounds

Indoles are a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals. They exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound in focus, this compound, has been shown to interact with various enzymes and receptors, influencing multiple biochemical pathways .

Biochemical Interactions

The compound's biological activity is primarily attributed to its ability to bind with high affinity to several receptors and enzymes. This interaction can modulate enzyme activity, affecting cellular signaling pathways that regulate proliferation, differentiation, and apoptosis.

- Enzyme Modulation : It can act as an inhibitor or activator of key enzymes involved in metabolic pathways.

- Cell Signaling : The compound influences signaling molecules such as protein kinases and phosphatases, impacting gene expression and cellular metabolism.

Molecular Mechanisms

At the molecular level, this compound may exert its effects through:

- Binding to Receptors : This leads to changes in cellular responses.

- Inhibition of Apoptosis : The compound has been noted for its potential in inhibiting caspase activity, which is crucial in apoptosis regulation .

Biological Assays

Numerous studies have evaluated the biological activity of this compound:

- Antioxidant Activity : At low doses, it enhances antioxidant activity within cells.

- Cytotoxicity : Higher concentrations have been observed to induce cytotoxic effects in various cell lines.

Case Studies

- Caspase Inhibition : Research indicates that derivatives of indole compounds can inhibit caspase-3 activity effectively. For instance, studies showed that specific indole derivatives reduced apoptosis induced by neurotoxic agents in neuronal cell models .

- Antimicrobial Properties : In vitro studies demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : Associated with beneficial outcomes such as enhanced cellular function.

- High Doses : Linked to cytotoxic effects and potential toxicity in animal models .

The compound can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form sulfonic acid derivatives using potassium permanganate or hydrogen peroxide. |

| Reduction | Reduction reactions convert the sulfonic acid group to sulfonamide forms using agents like lithium aluminum hydride. |

| Substitution | Electrophilic substitution occurs at the indole ring positions under acidic or basic conditions. |

Q & A

Q. What are the optimal synthetic routes for 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid, and how can reaction conditions be systematically optimized?

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer: Combine experimental and computational techniques:

- Experimental:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve 3D structure .

- Computational:

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps, charge distribution) .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reactivity or optimize synthesis pathways for this sulfonic acid derivative?

-

Methodological Answer: Use quantum chemical reaction path searches (e.g., via IRC calculations) to map sulfonation energetics and transition states. Tools like Gaussian or ORCA paired with cheminformatics workflows (e.g., Python-based RDKit) automate parameter screening. For instance, ICReDD’s hybrid approach combines reaction path simulations with experimental feedback to refine conditions (e.g., solvent effects, catalyst loading) .

-

Case Study: A computational model predicted that polar aprotic solvents (DMF, DMSO) stabilize sulfonic acid intermediates by 5–8 kcal/mol compared to non-polar solvents, guiding experimental solvent selection .

Q. How can researchers address discrepancies in reported catalytic activity or stability data for this compound across studies?

- Methodological Answer: Apply statistical contradiction analysis :

Meta-analysis of literature data to identify outlier conditions (e.g., pH, temperature).

Sensitivity testing using DoE to isolate variables causing variability (e.g., trace moisture in reactions).

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Methodological Answer: Implement process intensification via:

- Flow chemistry to enhance heat/mass transfer during sulfonation .

- Membrane separation technologies (e.g., nanofiltration) for continuous purification, reducing solvent waste .

- Real-time process analytics (PAT tools like Raman spectroscopy) to monitor reaction progression and adjust parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.